(2-Methylpiperidin-1-yl)(pyrazin-2-yl)methanone
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Overview
Description
(2-METHYLPIPERIDINO)(2-PYRAZINYL)METHANONE is a compound that features both piperidine and pyrazine rings in its structure Piperidine is a six-membered heterocycle containing one nitrogen atom, while pyrazine is a six-membered ring with two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-METHYLPIPERIDINO)(2-PYRAZINYL)METHANONE typically involves the formation of the piperidine and pyrazine rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the piperidine ring can be synthesized via hydrogenation or cycloaddition reactions, while the pyrazine ring can be formed through cyclization of diamines with suitable reagents .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes steps such as alkylation, reduction, and cyclization, followed by purification to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions: (2-METHYLPIPERIDINO)(2-PYRAZINYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the piperidine and pyrazine rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: In organic chemistry, (2-METHYLPIPERIDINO)(2-PYRAZINYL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new synthetic methodologies .
Biology and Medicine: It may serve as a lead compound for the development of new drugs, particularly those targeting the central nervous system or exhibiting antimicrobial properties .
Industry: In the industrial sector, (2-METHYLPIPERIDINO)(2-PYRAZINYL)METHANONE can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism by which (2-METHYLPIPERIDINO)(2-PYRAZINYL)METHANONE exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Piperidine Derivatives: Compounds like (3,3-dimethylpiperidin-1-yl)(6-(3-fluoro-4-methylphenyl)pyridin-2-yl)methanone share structural similarities with (2-METHYLPIPERIDINO)(2-PYRAZINYL)METHANONE.
Pyrazine Derivatives: Pyrrolopyrazine derivatives exhibit similar biological activities and synthetic routes.
Uniqueness: (2-METHYLPIPERIDINO)(2-PYRAZINYL)METHANONE is unique due to the combination of piperidine and pyrazine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile applications and interactions that are not typically observed in compounds containing only one of these rings .
Properties
Molecular Formula |
C11H15N3O |
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Molecular Weight |
205.26 g/mol |
IUPAC Name |
(2-methylpiperidin-1-yl)-pyrazin-2-ylmethanone |
InChI |
InChI=1S/C11H15N3O/c1-9-4-2-3-7-14(9)11(15)10-8-12-5-6-13-10/h5-6,8-9H,2-4,7H2,1H3 |
InChI Key |
MICBEIYHPVLFTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
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